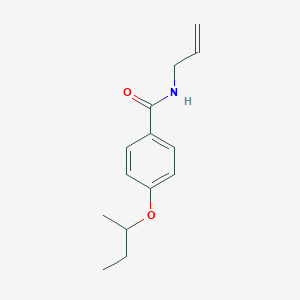![molecular formula C15H16ClNO B268328 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine](/img/structure/B268328.png)
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine, also known as CNQX, is a synthetic compound that belongs to the family of quinoxaline derivatives. CNQX is widely used in scientific research as a selective antagonist of the ionotropic glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype.
Mecanismo De Acción
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine acts as a competitive antagonist of the AMPA receptor by binding to the receptor's glutamate binding site. This prevents the binding of glutamate and subsequent activation of the receptor. As a result, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine blocks the influx of cations such as sodium and calcium, which are responsible for the depolarization of the postsynaptic membrane and the generation of EPSCs.
Biochemical and Physiological Effects:
The blockade of AMPA receptors by 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has various biochemical and physiological effects. In the central nervous system, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can induce long-term depression (LTD) of synaptic transmission, which is a form of synaptic plasticity that is thought to underlie certain types of learning and memory. 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine can also protect neurons from excitotoxicity, which is a pathological process that occurs when excessive activation of glutamate receptors leads to neuronal damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in lab experiments is its selectivity for AMPA receptors, which allows researchers to specifically target this subtype of glutamate receptor. However, 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has been shown to have off-target effects on other ion channels and receptors, which can complicate the interpretation of results. Another limitation is that 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine has a relatively short half-life, which requires frequent application during experiments.
Direcciones Futuras
There are several future directions for the use of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in scientific research. One area of interest is the role of AMPA receptors in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is the investigation of the therapeutic potential of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in the treatment of drug addiction and other psychiatric disorders. Additionally, the development of more selective and long-lasting AMPA receptor antagonists could enhance the usefulness of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine in future research.
Métodos De Síntesis
The synthesis of 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine involves the reaction of 4-chloro-1-naphthol with piperidine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure 4-[(4-Chloronaphthalen-1-yl)oxy]piperidine. The purity of the compound can be verified through various methods such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine is a widely used tool in neuroscience research to study the role of AMPA receptors in synaptic transmission and plasticity. The compound is commonly used to block AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in electrophysiological recordings. This allows researchers to investigate the contribution of AMPA receptors to various physiological and pathological processes such as learning and memory, drug addiction, and neurodegeneration.
Propiedades
Nombre del producto |
4-[(4-Chloronaphthalen-1-yl)oxy]piperidine |
|---|---|
Fórmula molecular |
C15H16ClNO |
Peso molecular |
261.74 g/mol |
Nombre IUPAC |
4-(4-chloronaphthalen-1-yl)oxypiperidine |
InChI |
InChI=1S/C15H16ClNO/c16-14-5-6-15(13-4-2-1-3-12(13)14)18-11-7-9-17-10-8-11/h1-6,11,17H,7-10H2 |
Clave InChI |
FOTMVRSMVLANHI-UHFFFAOYSA-N |
SMILES |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
SMILES canónico |
C1CNCCC1OC2=CC=C(C3=CC=CC=C32)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268252.png)


![2-(4-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268258.png)
![N-[3-(2-methoxyethoxy)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B268259.png)

![2-methyl-N-{4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}propanamide](/img/structure/B268261.png)



![N-[3-(2-phenylethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B268265.png)
![2-[(2-ethoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B268266.png)